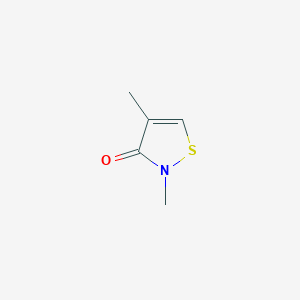

2,4-Dimethyl-1,2-thiazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

152509-35-8 |

|---|---|

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

2,4-dimethyl-1,2-thiazol-3-one |

InChI |

InChI=1S/C5H7NOS/c1-4-3-8-6(2)5(4)7/h3H,1-2H3 |

InChI Key |

RWZBSRKRYSOIAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSN(C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethyl 1,2 Thiazol 3 2h One and Analogous 1,2 Thiazol 3 2h Ones

Established Synthetic Pathways for 1,2-Thiazol-3(2H)-one Core Structures

The formation of the fundamental 1,2-thiazol-3(2H)-one ring can be achieved through various established synthetic routes, primarily involving cyclization reactions or the modification of an existing ring structure.

The most direct methods for constructing the 1,2-thiazol-3(2H)-one core involve the formation of the heterocyclic ring from acyclic precursors. These reactions typically build the essential nitrogen-sulfur (N-S) bond and carbon-sulfur (C-S) bond that define the ring.

Key strategies include:

Oxidative Cyclization: This approach often starts with precursors containing a pre-formed N-C-C-C-S fragment. For instance, the oxidation of 2-aminoalk-1-enethiocarboxyamides is a known method for creating 5-aminoisothiazole derivatives. researchgate.net Similarly, the oxidative cyclization of thiomalonamide derivatives and amides of 3-thionocarboxylic acids can yield the isothiazol-3(2H)-one core. researchgate.net

Intramolecular N–S Bond Formation: In a related strategy, particularly for fused ring systems like benzo[d]isothiazol-3(2H)-ones, the cyclization occurs via the formation of an N-S bond from a suitably substituted precursor. nih.gov For example, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization, often catalyzed by copper(I) or potassium bromide under an oxygen atmosphere, to form the benzisothiazolone ring system in excellent yields. nih.gov Electrochemical methods have also been developed for this type of dehydrogenative cyclization. nih.gov

Table 1: Overview of Cyclization Reactions for 1,2-Thiazol-3(2H)-one and Analogous Cores

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Thiomalonamide Derivatives | Oxidative Cyclization | Oxidation agents | Monocyclic Isothiazol-3(2H)-ones | researchgate.net |

| 2-Mercaptobenzamides | Intramolecular Oxidative Dehydrogenative Cyclization | Cu(I) catalyst, O₂ atmosphere | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| 2-Mercaptobenzamides | Electrochemical Dehydrogenative Cyclization | Constant-current electrolysis | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| 2-Halobenzamides | Cascade Reaction (C-S and N-S bond formation) | Sulfur powder (S₈), CuCl catalyst | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

Functionalization Strategies on Pre-formed 1,2-Thiazol-3(2H)-one Rings

Once the core 1,2-thiazol-3(2H)-one ring is formed, it can be chemically modified to introduce various functional groups. This is a crucial strategy for creating a library of diverse derivatives.

Key strategies include:

N-Substitution: The nitrogen atom at position 2 is a common site for functionalization. As a secondary amide within a lactam structure, it can be alkylated using standard reagents to produce N-substituted 1,2-thiazol-3(2H)-ones.

Ring Transformation: In some cases, the entire heterocyclic ring can be transformed. For example, rhodium(II)-catalyzed addition of diazo compounds to 2-substituted isothiazol-3(2H)-ones can lead to a ring expansion, converting them into 3,4-dihydro-1,3-thiazin-4(2H)-ones. rsc.org

Potential Synthetic Routes for Incorporating Dimethyl Substitution in 2,4-Dimethyl-1,2-thiazol-3(2H)-one

Synthesizing the specific target, this compound, requires methods that can precisely place methyl groups at the N-2 and C-4 positions. This can be achieved either by functionalizing a pre-formed ring or by using methylated building blocks in a cyclization or multi-component reaction.

Achieving the desired dimethyl substitution pattern necessitates high regioselectivity.

N-Methylation: The introduction of a methyl group at the N-2 position can be readily accomplished by treating the parent 1,2-thiazol-3(2H)-one or a 4-methyl substituted intermediate with a standard methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The synthesis of the related compound Methylisothiazolinone involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide, demonstrating a route where the N-methyl group is present on the precursor. wikipedia.org

C4-Methylation: Introducing a methyl group at the C-4 position is more complex. One potential strategy involves the deprotonation of the C-4 position of an N-substituted 1,2-thiazol-3(2H)-one using a strong base, followed by quenching the resulting anion with an electrophilic methyl source like methyl iodide. The success of this approach depends on the acidity of the C-4 proton and the stability of the intermediate anion.

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and one-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates. youtube.com These approaches offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. youtube.combohrium.com

For the synthesis of this compound, a hypothetical one-pot approach could involve the condensation of building blocks that already contain the required methyl groups. Such strategies are well-documented for other heterocyclic systems, including thiazoles and triazoles. acs.orgnih.gov For example, a one-pot, three-component synthesis of fully substituted 1,3-thiazoles has been developed by reacting arylglyoxals, thiobenzamides, and lawsone. acs.org A similar MCR could conceivably be designed to construct the 2,4-dimethylated 1,2-thiazol-3(2H)-one core from simpler, methylated starting materials.

Green Chemistry Principles and Sustainable Synthesis Approaches for 1,2-Thiazol-3(2H)-ones

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.org This involves using eco-friendly catalysts, safer solvents, and energy-efficient conditions.

Key developments include:

Eco-Friendly Catalysts: Thiamine hydrochloride (Vitamin B1), a biodegradable and environmentally benign biocatalyst, has been successfully used to catalyze the synthesis of hydrazono-thiazolones. bohrium.comtandfonline.comtandfonline.com Organocatalysts like DABCO have also been employed for the synthesis of thiazole (B1198619) derivatives, offering short reaction times and high yields. nih.gov

Green Solvents: Water is an ideal green solvent, and its use has been reported in the synthesis of thiazole derivatives, sometimes eliminating the need for a catalyst. bepls.com Visible-light-mediated synthesis of thiazolo[3,2-b] bohrium.comtandfonline.comtandfonline.comtriazoles has also been achieved in aqueous conditions. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. acs.orgbepls.com

Table 2: Green Chemistry Approaches in Thiazolone and Thiazole Synthesis

| Green Principle | Approach | Example | Reference(s) |

| Benign Catalyst | Use of Vitamin B1 (Thiamine hydrochloride) | Synthesis of hydrazono-thiazolones | bohrium.comtandfonline.comtandfonline.com |

| Benign Catalyst | Use of Organocatalyst (DABCO) | Synthesis of novel thiazole derivatives | nih.gov |

| Safer Solvents | Use of Water | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles | bepls.com |

| Energy Efficiency | Microwave Irradiation | Synthesis of novel hydrazinyl thiazole derivatives | acs.org |

| Energy Efficiency | Visible Light | Regioselective synthesis of thiazolo[3,2-b] bohrium.comtandfonline.comtandfonline.comtriazoles in water | rsc.org |

Application of Solvent-Free and Mechanochemical Methods

Conventional synthetic methods often rely on the use of volatile and hazardous organic solvents, leading to environmental concerns and generating significant chemical waste. In contrast, solvent-free and mechanochemical techniques offer greener alternatives by minimizing or eliminating the need for bulk solvents, reducing reaction times, and in some cases, enhancing product yields and selectivity.

Solvent-Free Synthesis

A notable solvent-free approach for the preparation of N-substituted isothiazolinone derivatives involves the reaction of N-substituted 3-mercaptopropionamides or N,N'-bis-substituted 3,3'-dithiodipropionamides with a chlorinating agent, such as sulfuryl chloride google.com. This method circumvents the issues associated with the use of organic solvents google.com.

The general transformation for the synthesis of N-alkyl-4-isothiazolin-3-ones from the corresponding N,N'-dialkyl-3,3'-dithiodipropionamide is depicted below. This process is particularly advantageous as it can selectively produce 4-isothiazolin-3-ones without the formation of certain chlorinated byproducts google.com.

Table 1: Illustrative Solvent-Free Synthesis of N-Substituted 4-Isothiazolin-3-ones

| Starting Material | Reagent | Conditions | Product | Ref. |

|---|---|---|---|---|

| N,N'-Dimethyl-3,3'-dithiodipropionamide | Sulfuryl chloride | Solvent-free | 2-Methyl-4-isothiazolin-3-one (B36803) | google.com |

This table is illustrative of the general solvent-free methodology and does not represent specific experimental data for this compound.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green synthesis. Ball milling is a common mechanochemical technique where reactants are ground together, often in the presence of a catalytic amount of a solid-supported reagent. This method has been successfully applied to the one-pot, three-component synthesis of novel thiazole derivatives linked to a 2H-chromen-2-one moiety clockss.org.

In a representative mechanochemical synthesis, a mixture of a bromoacetyl derivative, a thiosemicarbazide, and an aldehyde are milled together with a solid acid catalyst, such as silica (B1680970) triflate (STF) clockss.org. This approach offers high yields and short reaction times, with the catalyst being reusable for several runs clockss.org. While a specific mechanochemical synthesis for this compound is not detailed in the literature, the principles of this methodology can be extended to its synthesis from appropriate precursors.

Table 2: Example of a One-Pot Three-Component Mechanochemical Synthesis of Thiazole Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Thiosemicarbazide | 4-(Trifluoromethyl)benzaldehyde | Silica Triflate (STF) | Ball milling, 20 min | 3-(2-(2-(4-(Trifluoromethyl)benzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one | 96% | clockss.org |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Thiosemicarbazide | 4-Chlorobenzaldehyde | Silica Triflate (STF) | Ball milling, 20 min | 3-(2-(2-(4-Chlorobenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one | 99% | clockss.org |

This table showcases the utility of mechanochemistry for the synthesis of complex thiazole derivatives and serves as a model for potential application in the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 1,2 Thiazol 3 2h One

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of a molecule. These methods are foundational in the structural characterization of organic compounds like 2,4-Dimethyl-1,2-thiazol-3(2H)-one.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic absorption bands are expected for its various structural components.

Key functional group vibrations for similar structures include:

C=O (Carbonyl) Stretching: A strong absorption band is typically observed in the region of 1620 cm⁻¹. nih.gov

C-H (Alkyl) Stretching: Methyl groups (CH₃) exhibit stretching vibrations. nih.gov These are sensitive markers of the local chemical environment. osti.gov

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is also a characteristic feature.

C-S Stretching: The carbon-sulfur bond will have its own characteristic absorption.

Table 1: Characteristic FT-IR Absorption Bands for Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1620 nih.gov |

| C-H (methyl) | Stretching | 2930 nih.gov |

| Aromatic C-H | Stretching | 3068 nih.gov |

| C=N | Stretching | 1598 nih.gov |

This table presents data for a related compound, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, to illustrate typical vibrational frequencies.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR by detecting inelastically scattered light from a molecule. This technique is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. cardiff.ac.uk For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa, a principle known as the rule of mutual exclusion. horiba.com

Analysis of the Raman spectrum of this compound would reveal specific vibrational modes. For instance, the symmetric stretching of the thiazole (B1198619) ring and the vibrations of the C-S bond would be expected to produce distinct Raman signals. The analysis of these modes provides deeper insight into the molecular symmetry and bonding characteristics. horiba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the two methyl groups.

The N-methyl (N-CH₃) protons would appear as a singlet at a specific chemical shift.

The C-methyl (C-CH₃) protons would also appear as a singlet, but at a different chemical shift due to their different electronic environment.

The proton on the thiazole ring would likely appear as a singlet as well, with its chemical shift influenced by the adjacent sulfur and nitrogen atoms and the carbonyl group.

Table 2: Illustrative ¹H NMR Data for a Structurally Similar Compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | 3.80 | s | - |

| CH₃ | 4.01 | s | - |

| Pyrazolone H | 8.35 | s | - |

This data is for 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one and serves as an example of expected signals. nih.gov

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Key expected signals include:

The carbonyl carbon (C=O) , which would appear at a significantly downfield chemical shift.

The carbons of the thiazole ring , with their chemical shifts influenced by the heteroatoms.

The carbons of the two methyl groups (N-CH₃ and C-CH₃) , which would appear at upfield chemical shifts.

Table 3: Example ¹³C NMR Data for a Related Thiazole Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₂ | 28.42, 30.93 |

| OCH₃ | 51.42 |

| Aromatic C | 113.34, 116.25, 116.38, 125.53, 126.68, 128.42, 128.79, 129.76, 139.25 |

| C=O / Ring C | 155.0, 162.25, 164.23, 165.65, 169.80, 172.83 |

This data is for a 2,4-disubstituted thiazole derivative and illustrates the typical chemical shift ranges for carbons in such a system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk The molecular ion is formed when a molecule loses an electron. chemguide.co.uk

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The presence of heteroatoms like nitrogen and sulfur can significantly influence the fragmentation pathways. libretexts.org Common fragmentation patterns for heterocyclic compounds often involve the cleavage of bonds adjacent to the heteroatoms. libretexts.orglibretexts.org The analysis of these fragment ions provides valuable clues about the connectivity of atoms within the molecule. chemguide.co.uklibretexts.org

X-ray Crystallography for Single Crystal Structural Determination

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Therefore, critical data including its crystal system, space group, unit cell dimensions, and refined atomic coordinates are not available.

Complementary Analytical Techniques for Comprehensive Characterization

While the theoretical elemental composition can be calculated from the molecular formula C₅H₇NOS, no experimental findings from elemental analysis have been published. Without experimental data, a comparison to confirm the purity and composition of a synthesized sample is not possible.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 46.48% |

| Hydrogen | H | 1.008 | 7 | 5.46% |

| Nitrogen | N | 14.007 | 1 | 10.85% |

| Oxygen | O | 15.999 | 1 | 12.39% |

This table represents theoretical values and is not based on experimental research findings.

No thermogravimetric (TG) or derivative thermogravimetry (DTG) data for this compound are available in the scientific literature. Consequently, information regarding its thermal stability, decomposition temperature, and degradation profile under controlled heating is unknown.

Electron Spin Resonance (ESR) spectroscopy is a technique used for studying species with unpaired electrons. As this compound is a diamagnetic molecule (all electrons are paired in its ground state), it would not produce an ESR spectrum unless converted into a radical species. No published studies on the ESR spectroscopy of any radical forms of this compound were found.

There are no available UV-Visible absorption spectra for this compound in the literature. Therefore, data on its electronic transitions, including the wavelengths of maximum absorbance (λmax) which correspond to π → π* and n → π* transitions, could not be provided.

No published research includes Scanning Electron Microscopy (SEM) images or analysis of this compound. This technique is used to study the surface morphology and topography of a solid material, and such characterization has not been reported for this compound.

Hirshfeld Surface Analysis

A comprehensive Hirshfeld surface analysis of this compound could not be conducted as the crystallographic data for this specific compound is not publicly available in the primary scientific literature or structural databases. A prerequisite for performing Hirshfeld surface analysis is the availability of a Crystallographic Information File (CIF), which contains the experimentally determined crystal structure data.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent contacts.

Should the crystal structure of this compound become available, a Hirshfeld surface analysis would typically involve the following:

Generation of the Hirshfeld Surface: The surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Mapping of dnorm: The surface is colored according to the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms. Red regions on the dnorm map indicate intermolecular contacts shorter than the sum of the van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular interactions by plotting di against de. Different types of interactions (e.g., H···H, C···H, O···H, S···H) appear as distinct patterns on the plot. The percentage contribution of each interaction to the total Hirshfeld surface area can be calculated, offering a detailed understanding of the forces holding the crystal lattice together.

A hypothetical data table summarizing the contributions of various intermolecular contacts that could be derived from a Hirshfeld surface analysis is presented below. The values are illustrative and not based on experimental data for the target compound.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.2 |

| S···H/H···S | 10.8 |

| N···H/H···N | 5.3 |

| Other | 3.2 |

This analysis would provide a detailed picture of the supramolecular assembly of this compound in the solid state, highlighting the key interactions that stabilize its crystal packing.

Computational and Theoretical Investigations of 2,4 Dimethyl 1,2 Thiazol 3 2h One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov This section delves into the application of DFT methods to elucidate the ground state properties of 2,4-Dimethyl-1,2-thiazol-3(2H)-one.

Geometry Optimization and Molecular Conformation Studies

Theoretical calculations, particularly using DFT methods, are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. scispace.comnih.gov For thiazole (B1198619) derivatives, DFT calculations have been successfully employed to optimize molecular geometries. scispace.com These studies indicate that while the central thiazole ring is largely planar, substituents can cause some deviation from perfect planarity. researchgate.net For instance, in a related substituted thiazole, the five-membered thiazole ring was found to be essentially planar to within 0.0006 Å. scispace.com The process of geometry optimization is a critical first step as it provides the foundation for accurate predictions of other molecular properties. scispace.com

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are widely used to determine the energies of the HOMO and LUMO and the resulting energy gap. kbhgroup.inresearchgate.net For various thiazole derivatives, these calculations have provided insights into their electronic behavior and potential for charge transfer within the molecule. kbhgroup.inresearchgate.net The analysis of HOMO and LUMO distributions can also reveal information about the electron-donating and electron-accepting capabilities of different parts of the molecule. conicet.gov.ar

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO) |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO) |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2) |

| Global Softness (S) | The reciprocal of global hardness, indicating the molecule's polarizability (S = 1 / η) |

| Electronegativity (χ) | The ability of a molecule to attract electrons (χ = (I + A) / 2) |

| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of an electron (μ = -χ) |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η) |

Vibrational Frequency Prediction and Correlation with Experimental Data

The vibrational modes of a molecule can be experimentally observed using techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov DFT calculations provide a powerful method for predicting these vibrational frequencies. scispace.comnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. nih.gov

A strong correlation between the calculated and experimental vibrational frequencies serves as a validation of the computational model and the optimized geometry. nih.gov Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For various organic molecules, including those with heterocyclic rings, DFT methods have shown good agreement with experimental spectroscopic data. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

The accuracy of these predictions is highly dependent on the quality of the optimized molecular geometry. scispace.com By comparing the theoretically calculated chemical shifts with experimental data, it is possible to validate the proposed molecular structure and assign the observed NMR signals to specific atoms within the molecule. mdpi.comscispace.com This combined experimental and theoretical approach enhances the confidence in structural assignments. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. nih.govdntb.gov.ua The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. researchgate.net

Typically, red or yellow regions indicate negative electrostatic potential, highlighting areas with an excess of electrons that are susceptible to electrophilic attack. researchgate.netnih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.netnih.gov Green areas denote regions of neutral potential. nih.gov MEP analysis has been effectively used to understand the reactive sites of various heterocyclic compounds. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. uni-muenchen.dewikipedia.orgwisc.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the study of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in predicting how a molecule will interact with other species.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. Conversely, the LUMO is the lowest energy orbital that is empty of electrons and governs the molecule's ability to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, regions of high HOMO density would indicate the locations from which an electron is most likely to be donated, while areas with high LUMO density would signify the regions most susceptible to receiving electrons.

A hypothetical FMO analysis for this compound could yield the following data:

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders as specific computational data for this compound is not available.

Non-covalent Interactions Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and function of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, are weaker than covalent bonds but collectively play a significant role in molecular recognition and supramolecular chemistry.

An NCI analysis for this compound would identify and characterize the intramolecular and intermolecular non-covalent interactions. This is often visualized using NCI plots, which are graphical representations that highlight regions of different interaction types and strengths. These plots are generated based on the electron density and its derivatives.

Such an analysis could reveal, for example, weak intramolecular hydrogen bonds involving the methyl groups and the thiazolone ring, or how multiple molecules of this compound might interact with each other in a condensed phase. Understanding these interactions is vital for predicting crystal packing and the behavior of the compound in different solvents. For instance, studies on other heterocyclic compounds have successfully used NCI analysis to understand their supramolecular architecture.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and conformational changes over time.

For this compound, an MD simulation could be performed to explore its conformational landscape and dynamics in various environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. The simulation would track the trajectory of each atom, providing insights into the flexibility of the thiazolone ring and the rotational freedom of the methyl groups.

The general workflow for an MD simulation involves three main stages: system preparation, equilibration, and production. During production, data is collected to analyze various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and the formation and breaking of non-covalent bonds over time. While all-atom MD simulations provide a high level of detail, they can be computationally expensive.

Semi-Empirical Methods for Conformational Flexibility Analysis

Semi-empirical methods offer a computationally less demanding alternative to ab initio quantum chemistry methods for exploring the conformational flexibility of molecules. These methods use a simplified form of the Schrödinger equation and incorporate experimental data or results from higher-level computations to parameterize some of the integrals. This approach allows for the rapid calculation of molecular properties for larger systems or for extensive conformational searches.

A conformational flexibility analysis of this compound using semi-empirical methods would involve systematically exploring the potential energy surface of the molecule by rotating its flexible bonds. This would help in identifying the most stable conformers (local and global minima) and the energy barriers between them. Methods like AM1 and PM3 are commonly used for such analyses. While less accurate than density functional theory (DFT) or other high-level methods, semi-empirical approaches are valuable for an initial screening of the vast conformational space.

Quantum Chemical Parameters for Solvatochromic Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. Quantum chemical calculations can be employed to predict and understand the solvatochromic properties of a compound.

For this compound, quantum chemical calculations could be used to determine various parameters that are indicative of its solvatochromic behavior. These parameters include the dipole moments of the ground and excited states, the energies of electronic transitions (which correspond to UV-Vis absorption maxima), and the molecular electrostatic potential.

By performing these calculations in the presence of different solvent models (e.g., using implicit solvent models like the Polarizable Continuum Model), it is possible to predict how the absorption spectrum of this compound would shift in solvents of varying polarity. This information is valuable for applications in sensors and dyes.

A hypothetical data table for solvatochromic properties could include:

| Solvent | Dielectric Constant | Predicted λ_max (nm) |

| n-Hexane | 1.88 | Value |

| Dichloromethane | 8.93 | Value |

| Acetonitrile | 37.5 | Value |

| Water | 78.4 | Value |

Note: The values in this table are placeholders as specific computational data for this compound is not available.

Reactivity and Reaction Mechanisms of 2,4 Dimethyl 1,2 Thiazol 3 2h One

Nucleophilic and Electrophilic Reactivity Profiles

The chemical behavior of 2,4-Dimethyl-1,2-thiazol-3(2H)-one is governed by the distribution of electron density within its heterocyclic structure. The presence of nitrogen, sulfur, and a carbonyl group creates distinct regions of high and low electron density, defining its reactivity towards nucleophiles and electrophiles.

Computational methods, such as Density Functional Theory (DFT), are employed to predict the most likely sites for chemical reactions. Studies on analogous compounds like 2-methyl-4-isothiazolin-3-one (B36803) provide insight into the electronic landscape of the isothiazolone (B3347624) ring. physchemres.org

Molecular Electrostatic Potential (MEP) analysis identifies the regions most susceptible to electrophilic and nucleophilic attack. For the isothiazolone ring, negative potential zones (nucleophilic sites) are typically located around the carbonyl oxygen and the sulfur atom, while positive potential zones (electrophilic sites) are found near the ring's hydrogen atoms. physchemres.org

Further analysis using descriptors like Fukui indices helps to quantify the reactivity at specific atomic centers. In studies of related isothiazolinones, the C2=C3 bond (corresponding to the C4=C5 bond in this compound) is identified as the preferential site for electrophilic attack. physchemres.org This suggests that electrophiles will readily react with the carbon-carbon double bond within the ring.

Table 1: Predicted Reactive Sites in the Isothiazolone Ring

| Site | Type of Reactivity | Predicted Attacking Species | Rationale |

| Carbonyl Oxygen | Nucleophilic | Electrophiles, Protons | High electron density indicated by MEP maps. physchemres.org |

| Sulfur Atom | Nucleophilic | Electrophiles | Lone pair electrons contribute to nucleophilicity. nih.gov |

| C4=C5 Double Bond | Nucleophilic | Electrophiles (e.g., halogens) | Identified as a primary site of attack by electrophiles in DFT studies. physchemres.org |

| Carbonyl Carbon | Electrophilic | Nucleophiles | Standard reactivity of a carbonyl group. |

Cycloaddition Reactions Involving the 1,2-Thiazol-3(2H)-one Ring

The unsaturated nature of the isothiazolone ring allows it to participate in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. nih.govwikipedia.org These reactions are crucial for synthesizing more complex heterocyclic systems.

Notably, isothiazol-3(2H)-ones can function as dipolarophiles in [3+2] cycloaddition reactions. researchgate.net One key example is the reaction with nonstabilized azomethine ylides, which are 1,3-dipoles. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by a Lewis acid, proceeds selectively to yield novel spiro-heterocyclic structures containing a thiazolidine (B150603) ring. The specific product can be influenced by the choice of catalyst system. researchgate.net

The general mechanism for this type of reaction is a concerted, pericyclic shift involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile (the C=C bond of the isothiazolone). organic-chemistry.org These transformations provide an efficient route to complex five-membered heterocyclic systems. wikipedia.orgnih.gov

Oxidation and Reduction Pathways of the Thiazolone Moiety

The sulfur atom in the thiazolone ring is susceptible to both oxidation and reduction, leading to different classes of compounds. nih.gov The oxidation state of the sulfur atom significantly influences the molecule's properties.

Oxidation: The thiazolone moiety can be oxidized, typically targeting the sulfur atom. For the closely related compound 2-Methylisothiazol-3(2H)-one, oxidation using agents like hydrogen peroxide can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This transformation is a common reaction for thiols and related sulfur-containing heterocycles. youtube.com

Reduction: Conversely, the thiazolone ring can be reduced. Treatment with reducing agents such as sodium borohydride (B1222165) can lead to the cleavage of the sulfur-nitrogen bond and reduction of the carbonyl group, ultimately converting the compound back to its corresponding thiol precursor.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent Example | Product Type |

| Oxidation | Hydrogen Peroxide | Sulfoxide / Sulfone |

| Reduction | Sodium Borohydride | Thiol Precursor |

Photochemical Reactivity of the 1,2-Thiazol-3(2H)-one Core

The 1,2-thiazol-3(2H)-one core can undergo photochemical reactions when exposed to light. nih.gov Photodegradation studies on other isothiazol-3(2H)-ones reveal that a primary photochemical process is the cleavage of the weak N–S bond within the ring. nih.gov

This initial ring-opening step generates highly reactive intermediates that can undergo further transformations. ucdavis.edu For instance, the photodegradation of N-octylisothiazolinone, an analog, leads to a cascade of reactions producing a series of smaller, linear amide compounds, including N-octyl malonamic acid, N-octylacetamide, and N-octylformamide. nih.gov It is plausible that this compound would follow a similar degradation pathway, initiated by the photochemical cleavage of the N-S bond, leading to ring-opened products. Photochemical conditions can also facilitate certain cycloaddition reactions. libretexts.orgnih.gov

Ring-Opening and Rearrangement Reactions

Beyond photochemical cleavage, the isothiazolone ring can undergo ring-opening and rearrangement reactions under various conditions. masterorganicchemistry.com These reactions often proceed via cleavage of the relatively weak S-C or S-N bonds.

One notable pathway observed in related, more complex heterocyclic systems is a nucleophile-induced ring contraction. nih.gov In this type of transformation, a nucleophile attacks an electrophilic center in the molecule, initiating the cleavage of a sulfur-carbon bond within the thiazine (B8601807) ring. This ring-opening is followed by an intramolecular cyclization, where a newly formed thiolate attacks another part of the molecule, resulting in the formation of a more stable, fused five-membered ring system. This demonstrates the potential for the thiazolone ring to rearrange into different heterocyclic scaffolds. nih.gov The formation and cleavage of related thiazolidine rings from precursors like cysteine and electrophilic aldehydes further highlight the dynamic nature of this heterocyclic system. researchgate.net

Investigation of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving the isothiazolone ring is essential for controlling reaction outcomes. DFT calculations have proven to be a valuable tool for these investigations. physchemres.org

For example, in a study comparing the reactivity of an isothiazolinone analog with dibromine (Br₂) and sulfuryl chloride (SO₂Cl₂), DFT was used to model the reaction pathways and calculate activation energies. The results indicated that the reaction with sulfuryl chloride was more kinetically favorable than the reaction with dibromine. physchemres.org

Table 3: Investigated Reaction Parameters for Isothiazolinone Analogs

| Parameter | Method of Investigation | Finding | Reference |

| Kinetic Favorability | DFT Calculations (Activation Energy) | Reaction with SO₂Cl₂ is kinetically favored over reaction with Br₂. | physchemres.org |

| Reaction Character | Electrophilicity Index (Δω) | The reaction has a polar character (Δω > 1). | physchemres.org |

| Reaction Mechanism | Transition State Theory | The reaction proceeds through a defined transition state involving electrophilic attack on the C=C bond. | physchemres.org |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 2,4 Dimethyl 1,2 Thiazol 3 2h One

Synthesis of Functionalized 2,4-Dimethyl-1,2-thiazol-3(2H)-one Derivatives

Hybrid Molecular Scaffolds Incorporating the 1,2-Thiazol-3(2H)-one Moiety

The strategy of creating hybrid molecules by fusing or linking different heterocyclic rings is a common approach in medicinal chemistry to explore new chemical space and biological activities.

Fusion with other Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Thiadiazoles)

The concept of hybridizing thiazole (B1198619) moieties with other heterocyclic systems like pyrazoles, triazoles, and thiadiazoles is well-established. organic-chemistry.orgnih.govnih.govzsmu.edu.uanih.govrsc.orgmdpi.comacs.orgnih.gov These hybrid scaffolds often exhibit a range of biological activities. For instance, the combination of thiazole and pyrazole (B372694) rings has been explored for the development of compounds with anti-proliferative and other therapeutic properties. organic-chemistry.orgnih.govacgpubs.orgnih.govnih.govresearchgate.net Similarly, the fusion of thiazoles with triazoles and thiadiazoles has been investigated to generate novel chemical entities. nih.govzsmu.edu.uanih.govrsc.orgmdpi.comacs.orgnih.gov However, specific examples of hybrid scaffolds where a this compound moiety is directly fused with pyrazole, triazole, or thiadiazole systems are not prominently reported in the reviewed literature.

Strategies for Modulating Chemical Reactivity and Biological Function through Structural Variations

The modulation of chemical reactivity and biological function of thiazole derivatives is typically achieved through systematic structural modifications. nih.govresearchgate.netmdpi.com This can involve altering the electronic properties of the molecule by introducing electron-donating or electron-withdrawing groups, or by changing the steric environment. These modifications can influence the compound's interaction with biological targets, thereby affecting its activity. While these general principles apply to the isothiazolone (B3347624) class of compounds, specific studies detailing these strategies for this compound are not described in the available search results.

Computational and Experimental Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies often employ a combination of experimental screening and computational modeling.

Experimental approaches involve synthesizing a series of analogues and evaluating their biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are used to correlate structural features with activity and to predict the properties of new derivatives. academie-sciences.frresearchgate.netbrieflands.commdpi.comnih.gov For the broader class of thiazole and isothiazolone derivatives, SAR studies have been conducted to identify key structural features responsible for their biological effects. researchgate.netacademie-sciences.frnih.govnih.gov However, a dedicated and detailed SAR analysis for a series of this compound derivatives is not present in the currently accessible scientific literature.

Biological Activity Mechanisms Non Human in Vitro and in Vivo of 2,4 Dimethyl 1,2 Thiazol 3 2h One and Its Derivatives

Antimicrobial Efficacy and Underlying Mechanisms

Thiazole (B1198619) derivatives have demonstrated significant promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties in various non-human models.

Antibacterial Activity in Non-Human Models

Derivatives of the 1,3-thiazole scaffold have been evaluated for their in vitro antibacterial activity against a range of pathogenic bacteria. Studies have shown that certain substituted 1,3-thiazole derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria.

For instance, a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were synthesized and screened for their antibacterial potential. nih.gov The evaluation was conducted against Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus (Gram-positive), as well as Salmonella typhi, Escherichia coli, and Klebsiella aerogenes (Gram-negative) using the broth dilution technique. nih.gov Similarly, another study on substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones reported significant antibacterial activity. One particular compound exhibited notable efficacy against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net

The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains.

| Bacterial Strain | Thiazole Derivative Type | Observed Effect |

| Pseudomonas aeruginosa | Substituted ethylidenehydrazinylidene-1,3-thiazol-4-one | Significant activity, with one compound showing a MIC of 1.12 µg/mL. researchgate.net |

| Staphylococcus aureus | Substituted ethylidenehydrazinylidene-1,3-thiazol-4-one | Good activity, with one compound showing a MIC of 0.89 µg/mL. researchgate.net |

| Bacillus subtilis | N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Screened for activity. nih.gov |

| Bacillus cereus | N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Screened for activity. nih.gov |

| Salmonella typhi | N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Screened for activity. nih.gov |

| Escherichia coli | N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | Screened for activity. nih.gov |

Antifungal Activity in Non-Human Models

The antifungal properties of thiazole derivatives have also been a subject of investigation. For example, novel 1,3-thiazole derivatives have been synthesized and evaluated for their in vitro anti-Candida activity. nih.gov Some of these compounds displayed lower Minimum Inhibitory Concentration (MIC) values compared to the standard antifungal drug, fluconazole. nih.gov The proposed mechanism for some of these derivatives involves the disruption of fungal cell membrane integrity. nih.gov While specific studies on Aspergillus flavus were not detailed in the provided search results, the broad-spectrum antifungal potential of thiazole derivatives is evident.

Anti-Inflammatory Modulatory Effects in Experimental Systems

Thiazole and isothiazolone (B3347624) derivatives have been explored for their anti-inflammatory properties in various experimental models. nih.govresearchgate.netnih.gov These compounds have shown the ability to modulate key inflammatory pathways.

One study investigated two novel thiazole derivatives and found they potently inhibited COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov One of these compounds was also identified as a specific inhibitor of COX-1. nih.gov The anti-inflammatory effects of these compounds were confirmed in an in vivo dorsal air pouch model of inflammation, where they inhibited PGE2 secretion. nih.gov Other studies have also highlighted the anti-inflammatory potential of thiazole derivatives, linking it to their structural characteristics. researchgate.net

Cytotoxic Effects on Non-Human Cancer Cell Lines and Associated Mechanisms

The cytotoxic potential of thiazole and isothiazolone derivatives against various cancer cell lines has been a significant area of research, with investigations into their mechanisms of action, including the induction of apoptosis, cell cycle modulation, and impact on mitochondrial function.

Induction of Apoptosis and Cell Cycle Modulation

Thiazole derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells. For instance, certain thiazole derivatives have exhibited potent antiproliferative activity against lung and breast cancer cell lines. technologynetworks.com The mechanism for this activity is linked to the inhibition of cyclin-dependent kinase 2 (CDK2) in complex with cyclin E and cyclin A, which are crucial for the G1/S transition and S phase progression of the cell cycle. technologynetworks.com

Furthermore, inhibitors of the c-Myc transcriptional factor, which can include thiazole-related structures, have been shown to suppress the proliferation of leukemia cells and induce apoptosis by causing cell cycle arrest. rsc.org In a study on a 1,2,4-oxadiazole (B8745197) derivative, a related heterocyclic compound, treatment led to G2/M phase and S phase arrest in different cancer cell lines, accompanied by the downregulation of CDK1 and phosphorylated CDK2 expression. nih.gov The study also showed a significant induction of late apoptosis in a time- and concentration-dependent manner. nih.gov Another isothiazolone derivative, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB), was found to induce apoptosis-mediated cell death in hepatocellular carcinoma cells, which was associated with the overexpression of the tumor suppressor p53. nih.gov

The following table summarizes the effects of thiazole and related derivatives on cell cycle and apoptosis.

| Cell Line | Compound Type | Effect |

| Lung and Breast Cancer | Thiazole derivatives | Inhibition of CDK2/Cyclin E/A. technologynetworks.com |

| Leukemia (CCRF-CEM) | 1,2,4-Oxadiazole derivative | G2/M phase arrest, induction of apoptosis. nih.gov |

| Breast Cancer (MDA-MB-231) | 1,2,4-Oxadiazole derivative | S phase arrest, induction of apoptosis. nih.gov |

| Hepatocellular Carcinoma (Huh7) | Isothiazolone derivative (IsoB) | Induction of apoptosis, p53 overexpression. nih.gov |

Impact on Mitochondrial Function and Cellular Viability

Furthermore, thiazole derivatives have been developed as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for the metabolic processes of cancer cells. nih.gov Inhibition of LDH can lead to a reduction in the ability of cancer cells to metabolize lactate for energy, thereby decreasing their proliferation and tumor growth. nih.govnih.gov This inhibition can also induce oxidative stress and deplete ATP levels, contributing to cell death. omrf.org

Evaluation Against Specific Non-Human Cancer Cell Lines

Thiazole derivatives have demonstrated notable cytotoxic effects against a variety of non-human cancer cell lines.

Hepatocellular Carcinoma (HepG2): Newly synthesized thiazole derivatives have shown antiproliferative activity against HepG2 liver cancer cells. mdpi.com For instance, compound 4c , a thiazole derivative, was found to be highly active with an IC₅₀ value of 7.26 ± 0.44 µM against HepG2 cells. mdpi.com Another study investigating isothiazolone derivatives, specifically 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) , reported cytotoxic effects on hepatoma human (Huh7) cells, a liver cancer model. nih.gov

Breast Cancer (MCF-7): The same thiazole derivative, 4c , also exhibited potent activity against the MCF-7 breast cancer cell line, with an IC₅₀ of 2.57 ± 0.16 µM. mdpi.com Other 1,3,4-thiadiazole (B1197879) derivatives have also been evaluated for their cytotoxic activity against MCF-7 cells, with 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole showing strong anti-proliferative effects with an IC₅₀ value of 49.6 µM. nih.gov Furthermore, some 3-aminoisoquinolin-1(2H)-one derivatives, particularly the 1,3-thiazol-2-ylamino derivative 12 , showed significant growth inhibition against MCF-7 cells. univ.kiev.ua

Colon Cancer (HCT-116, HT-29): Isothiazolone derivatives have been tested on various cancer cell lines, including colorectal carcinoma (HCT-116). nih.gov In studies on HT-29 human colon cancer cells, aminomethyl derivatives of 1,2,4-triazole (B32235) demonstrated cytotoxic activities with IC₅₀ values below 10 µM. cumhuriyet.edu.tr Chalcone derivatives of 1,2,4-thiadiazol-benzo[d]imidazol-2-yl)quinolin-2(1H)-one also showed anticancer activity against HT-29 cells. researchgate.net

Other Cell Lines:

BEL-7402: Information on the evaluation of 2,4-Dimethyl-1,2-thiazol-3(2H)-one or its direct derivatives against this specific cell line is limited in the provided search results.

Jurkat cells: While the broader class of thiazole derivatives has been studied for effects on leukemia cells, specific data on Jurkat cells is not detailed. researchgate.net

Murine Lymphoma Cells: Thiazole derivatives like N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) and 7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one (PP2) have been shown to induce apoptotic and necrotic changes in Nemeth-Kellner lymphoma cells (NK/Ly). researchgate.net These derivatives caused structural changes such as nucleus fragmentation and destruction of the plasma membrane. researchgate.net

| Compound/Derivative Class | Cell Line | Observed Effect | IC₅₀/GP Value | Reference |

|---|---|---|---|---|

| Thiazole derivative 4c | HepG2 | Antiproliferative activity | 7.26 ± 0.44 µM | mdpi.com |

| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 | Cytotoxic effect | CC₅₀: 19.3 μΜ (24h), 16.4 μΜ (48h), 16.2 μΜ (72h) | nih.gov |

| Thiazole derivative 4c | MCF-7 | Potent antiproliferative activity | 2.57 ± 0.16 µM | mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Strong anti-proliferative activity | 49.6 µM | nih.gov |

| 1,3-thiazol-2-ylamino derivative 12 | MCF-7 | Significant growth inhibition | GP: 26.62% | univ.kiev.ua |

| Aminomethyl derivatives of 1,2,4-triazole | HT-29 | Cytotoxic activity | < 10 µM | cumhuriyet.edu.tr |

| Thiazole derivatives BF1 and PP2 | Murine Lymphoma (NK/Ly) | Induction of apoptosis and necrosis | Not specified | researchgate.net |

Enzyme Inhibition Studies

Derivatives of 1,2-thiazol-3(2H)-one have been investigated for their ability to inhibit various enzymes implicated in disease.

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of diabetes. Several studies have shown that thiazole and triazole derivatives can act as inhibitors.

Novel imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives demonstrated inhibitory potential against α-glucosidase (α-GLY) with Kᵢ values from 6.09 ± 0.37 to 119.80 ± 12.31 μM and against α-amylase (α-AMY) with IC₅₀ values from 81.14 to 153.51 μM. nih.gov

A series of 1,2,4-triazole-bearing bis-hydrazone derivatives showed potent dual inhibitory activities against both α-amylase and α-glucosidase, with some compounds exhibiting significantly lower IC₅₀ values than the standard drug, acarbose. nih.govacs.org For example, compound 17 had an IC₅₀ of 0.70 ± 0.05 μM for α-amylase and 1.10 ± 0.05 μM for α-glucosidase. nih.govacs.org

Novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-arylacetamides also emerged as potent inhibitors of the α-glucosidase enzyme, with some derivatives showing better IC₅₀ values than acarbose. mdpi.com

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in tissue remodeling and are often dysregulated in cancer.

Derivatives of 1,2,4-triazole have been synthesized and tested for their MMP-9 inhibition potency. medipol.edu.tr While none exhibited activity close to the standard drug, compounds with methyl and ethoxybenzothiazole substitutions showed moderate inhibition. medipol.edu.tr

Oxadiazole, thiadiazole, and triazole derivatives have been evaluated as anticancer agents targeting MMP-9. nih.gov Compounds 8 and 9 in one study were identified as effective MMP-9 inhibitors. nih.gov

4-Thiazolidinone (B1220212) derivatives have also been studied as MMP inhibitors, with one derivative bearing a 4-carboxyphenyl substituent showing high activity against MMP-9 at a nanomolar level (IC₅₀ = 40 nM). nih.gov

COX-2: Information regarding the specific inhibition of COX-2 by this compound or its direct derivatives is not prominent in the provided search results.

AKT/PKB: The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and its unregulated activation is common in many cancers.

Researchers have discovered potent and selective allosteric Akt kinase inhibitors. nih.govnih.gov

A series of N(1)-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines were developed as potent ATP competitive inhibitors of AKT. drugbank.com

| Enzyme | Inhibitor Class/Compound | Inhibition Data (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| α-Amylase | 1,2,4-triazole-bearing bis-hydrazone derivative 17 | IC₅₀: 0.70 ± 0.05 μM | nih.govacs.org |

| α-Glucosidase | Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivative 8b | Kᵢ: 6.09 ± 0.37 μM | nih.gov |

| α-Glucosidase | 1,2,4-triazole-bearing bis-hydrazone derivative 17 | IC₅₀: 1.10 ± 0.05 μM | nih.govacs.org |

| Matrix Metalloproteinase-9 (MMP-9) | 4-Thiazolidinone derivative 23 | IC₅₀: 40 nM | nih.gov |

| AKT/PKB | N(1)-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamine | Potent ATP competitive inhibitor | drugbank.com |

Protein-Ligand Interaction and Molecular Docking Studies

Molecular docking studies are crucial for understanding the binding mechanisms of these compounds with their target proteins.

Identification of Target Proteins and Binding Affinities

BCL2 receptor: While not directly mentioned for this compound, in silico studies of other thiadiazole derivatives have explored their interaction with proteins involved in apoptosis, such as Caspase 3, Caspase 8, and BAX proteins, which are related to the BCL2 family. nih.gov

HNE (Human Neutrophil Elastase): No specific information was found regarding HNE as a target for these thiazole derivatives in the provided results.

MMPs: Molecular docking studies have been performed on various thiazole and triazole derivatives with MMP-9. medipol.edu.trnih.gov These studies help in comparing active and less effective structures and indicate that some compounds have a good affinity for the active site of the MMP-9 enzyme. nih.gov

Tyrosinase: Thiazolidine (B150603) derivatives have been designed as tyrosinase inhibitors due to their structural similarity to the enzyme's substrates. mdpi.com Molecular docking studies with mushroom tyrosinase (PDB ID: 2Y9X) have shown that these derivatives can bind effectively within the active site, with hydrogen bonds and hydrophobic interactions playing a key role. mdpi.com One 1,3,4-thiadiazole derivative bearing a Schiff base moiety exhibited a superior inhibitory effect on tyrosinase with an IC₅₀ value of 0.036μM, and docking studies confirmed a strong binding affinity. nih.gov Another study on benzothiazole (B30560) derivatives identified a compound with high tyrosinase inhibitory activity (IC₅₀ of 0.2 ± 0.01 μM), and in silico results highlighted the importance of hydroxyl substituents for inhibition. mdpi.com

In Vitro Biological Assays (Cell-based and Biochemical)

A variety of in vitro assays are employed to evaluate the biological activity of these compounds.

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cytotoxicity. It has been used to determine the in vitro cytotoxic activity of thiazole derivatives against cancer cell lines like MCF-7 and HepG2. mdpi.com Similarly, the antiproliferative effects of 1,2,4-triazole derivatives on HT-29 cells were evaluated using the MTT assay. cumhuriyet.edu.tr

Enzyme Inhibition Assays: Biochemical assays are used to measure the inhibitory effects of compounds on specific enzymes. For example, the inhibitory activity against α-amylase and α-glucosidase is determined using in vitro assays with the respective enzymes. nih.govacs.org Similarly, MMP-9 inhibition is quantified through specific enzyme activity assays. medipol.edu.tr

Free Radical Scavenging Assays: The antioxidant potential of thiazole derivatives is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comexcli.de

Flow Cytometry: This technique is used to analyze the effects of compounds on cell cycle and protein expression. For instance, it has been used to evaluate the effects of triazole derivatives on the expression of PD-L1 and VEGFR-2 in cancer cell lines. nih.gov

Western Blot Analysis: This method is used to detect and quantify specific proteins. It has been employed to evaluate the inhibition of NF-κB expression by 4-thiazolidinone derivatives in keratinocyte cell lines. nih.gov

In Vivo Animal Models for Efficacy and Mechanistic Assessment

In vivo studies in animal models provide crucial information on the efficacy and mechanisms of these compounds in a whole organism.

Mice Models for Anticancer Activity:

A 1,2,3-thiadiazole (B1210528) derivative, NSC745885, was shown to reduce tumor growth in vivo without causing a decrease in the bodyweight of the animals, displaying an anti-tumor efficiency similar to doxorubicin (B1662922) but with higher safety. nih.gov

Another thiadiazole derivative, referred to as compound 6, attenuated the growth of lymphoma B P493 cells in a mouse xenograft model when injected daily. nih.gov

The 2-phenylimidazo[2,1-b]benzothiazole derivative, Triflorcas , was found to inhibit the in vivo tumorigenesis of cancer cells with oncogenic Met. plos.org In nude mice with H1437 cell-induced tumors, Triflorcas administration led to a significant reduction in tumor volume and weight. plos.org

An azole-based inhibitor of AKT was shown to have acceptable pharmacokinetic properties and to be a potent inhibitor of in vivo xenograft tumor growth in a preclinical model of glioblastoma. drugbank.com

Rat Models for Anticancer Activity:

In a study on colon cancer induced in rats, the in vivo anticancer effects of 1,2,4-triazole derivatives were investigated. cumhuriyet.edu.tr The study also examined the effects of these derivatives on the levels of antioxidant vitamins A and E, and malondialdehyde (MDA) in rat liver and blood samples. cumhuriyet.edu.tr

Environmental Fate and Degradation Pathways of 2,4 Dimethyl 1,2 Thiazol 3 2h One

Photodegradation Processes in Environmental Matrices

The degradation of chemical compounds by sunlight, known as photodegradation, is a significant environmental process. For isothiazolinones, the class of compounds to which 2,4-Dimethyl-1,2-thiazol-3(2H)-one belongs, photocatalytic degradation has been observed. Studies using catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) have shown that these substances can accelerate the breakdown of isothiazolin-3-ones in water and paint emulsions under various lighting conditions. The process generally follows pseudo-first-order kinetics and is more rapid under UV light compared to sunlight-simulating lamps. The presence of oxygen and hydrogen peroxide can further enhance the rate of this degradation.

Microbial Degradation Mechanisms in Aquatic and Terrestrial Systems

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. While specific studies on this compound are limited, research on related isothiazolinones provides insight into potential microbial degradation pathways.

Role of Specific Microbial Communities in Biotransformation

Various microbial strains have been identified that can degrade isothiazolinone compounds. Fungi, in particular, have been shown to be capable of breaking down these molecules. For instance, certain fungal strains can tolerate and metabolize 2-methyl-4-isothiazolin-3-one (B36803). It is proposed that the biodegradation of isothiazolinones by fungi can lead to the formation of organic acids. The initial step in the breakdown of some isothiazolinones is thought to involve the cleavage of the isothiazolinone ring, leading to the formation of amine products which are then further oxidized.

Hydrolysis and Chemical Degradation in Environmental Matrices

Hydrolysis, the reaction with water, can be a key degradation pathway for some chemicals. Isothiazolinones, for example, are known to be susceptible to degradation in alkaline conditions, with stability decreasing at a pH above 8.5. This suggests that in more alkaline aquatic environments, chemical degradation through hydrolysis could contribute to the breakdown of this compound.

Mobility and Persistence in Soil and Water Compartments

The mobility and persistence of a chemical determine its distribution and potential for long-term environmental impact. The persistence of a related compound, 2,4-D, varies significantly with environmental conditions, with a half-life ranging from a few days in aerobic soils to over 300 days in anaerobic aquatic environments. The mobility of such compounds in soil can be influenced by factors like soil composition, pH, and organic matter content. For instance, sorption to soil particles can reduce mobility and potential for groundwater contamination.

Biotransformation in Biological Systems (Non-Human)

When organisms are exposed to foreign compounds, they often metabolize them in a process called biotransformation. This can alter the compound's toxicity and facilitate its excretion.

Identification of Metabolites and Metabolic Pathways (e.g., oxidation)

Enzymes Involved in Non-Human Metabolism

The metabolism of this compound in non-human organisms, particularly microorganisms, is a critical aspect of its environmental fate. While specific enzymatic pathways for this particular dimethylated isothiazolinone are not extensively detailed in scientific literature, the broader class of isothiazolinones, to which it belongs, has been the subject of studies that shed light on the probable enzymatic interactions and degradation mechanisms. The primary mode of action and subsequent breakdown of isothiazolinones involves their interaction with cellular enzymes, leading to the disruption of metabolic processes and the eventual cleavage of the heterocyclic ring.

The biocidal activity of isothiazolinones stems from the chemical reactivity of the isothiazole (B42339) ring. The electron-deficient sulfur atom in the N-S bond of the ring is highly susceptible to nucleophilic attack. nih.govresearchgate.net In non-human organisms like bacteria and fungi, this makes cellular components containing thiol groups, such as the amino acid cysteine found in the active sites of many enzymes, primary targets. researchgate.netnih.gov

The interaction involves the reaction of the isothiazolinone with these thiol-containing enzymes, leading to the formation of a disulfide bond and inactivation of the enzyme. researchgate.net This disruption of enzymatic function is a key factor in the antimicrobial properties of these compounds. This mechanism suggests that a broad range of enzymes could be initially affected rather than a single specific enzyme being responsible for the initial metabolic step.

Fungal species, in particular, have demonstrated the ability to degrade isothiazolinones. Studies on the biodegradation of a closely related compound, 2-methyl-4-isothiazolin-3-one (MIT), by fungi have identified several key processes. These fungi are capable of not only tolerating but also degrading the biocide. austinpublishinggroup.com The degradation process is believed to involve the opening of the isothiazole ring. nih.gov

The specific enzymes that catalyze the cleavage of the isothiazole ring in microorganisms have not been definitively identified for this compound. However, the degradation of other heterocyclic compounds in microorganisms often involves enzymes such as dioxygenases and hydrolases. These enzymes play a crucial role in breaking down complex ring structures into simpler, more easily metabolized molecules.

Research on the fungal degradation of MIT has shown the formation of various short-chain organic acids as metabolites. austinpublishinggroup.com This indicates a complete breakdown of the parent molecule. The identification of these metabolites provides indirect evidence of the enzymatic pathways at play, which likely involve a series of oxidative and hydrolytic enzymes to cleave the ring and further process the resulting fragments.

Table 1: Fungi Implicated in the Degradation of Isothiazolinones and Observed Metabolites

| Fungal Genus | Isothiazolinone Compound | Observed Metabolites/Degradation Products | Reference |

| Aspergillus | 2-Methyl-4-isothiazolin-3-one (MIT) | Malonic acid, Lactic acid, Acetic acid, 2-Oxobutanoic acid, Methoxyacetic acid | austinpublishinggroup.com |

| Fusarium | 2-Methyl-4-isothiazolin-3-one (MIT) | Acetic acid, Propionic acid, Malonic acid, Propanoic acid, 2-Oxobutyric acid | austinpublishinggroup.com |

| Trichoderma | 2-Methyl-4-isothiazolin-3-one (MIT) | Tartaric acid, Acetic acid, 2-Oxobutyric acid | austinpublishinggroup.com |

It is important to note that while the general principles of isothiazolinone interaction with enzymes and microbial degradation are established, the specific enzymes and the precise degradation pathway for this compound may vary depending on the microbial species and environmental conditions. The presence of two methyl groups on the thiazole (B1198619) ring could potentially influence the rate and pathway of degradation compared to other isothiazolinones.

Future Research Directions and Emerging Trends for 2,4 Dimethyl 1,2 Thiazol 3 2h One

Development of Novel and Efficient Synthetic Methodologies

The synthesis of isothiazolinones has been a subject of chemical research for over a century, resulting in numerous established protocols. nih.gov Traditional methods often rely on the reaction of N,N′-bis-substituted dithiodipropionamides or N-substituted mercaptopropionamides with halogenating agents in organic solvents. google.com However, current research is trending towards more efficient, environmentally benign, and cost-effective synthetic strategies.

Future research in this area is likely to focus on:

One-Pot and Telescopic Reactions: These approaches, which involve multiple reaction steps in a single reactor without isolating intermediates, are gaining traction for their operational simplicity and reduced waste. researchgate.net

Catalyst-Free and Green Solvents: The development of synthetic methods that eliminate the need for catalysts and utilize environmentally friendly solvents like water is a significant area of interest. bepls.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them an attractive alternative to batch processing for the synthesis of 2,4-Dimethyl-1,2-thiazol-3(2H)-one and its analogs.

Novel Starting Materials and Reagents: Exploration of alternative and more readily available starting materials can lead to more economical and sustainable synthetic routes. For instance, avoiding the use of sulfuryl chloride, a common but hazardous reagent, is a notable goal. nih.gov

| Synthetic Approach | Key Advantages | Representative Research Area |

| One-Pot Reactions | Reduced purification steps, operational simplicity | Synthesis of substituted benzo[e]pyrido/pyrazino/pyridazino[1,2-b] nih.govresearchgate.netnih.govthiadiazine dioxides researchgate.net |

| Catalyst-Free Synthesis | Reduced cost and environmental impact | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles in water bepls.com |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Synthesis of hydrazinyl thiazoles bepls.com |

| Solvent-Free Synthesis | Reduced environmental pollution and manufacturing cost | Preparation of N-substituted isothiazolinone derivatives google.com |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

A deeper understanding of the reactivity of the isothiazolinone ring is crucial for designing new molecules with tailored properties and for predicting their behavior in various environments. The core of isothiazolinone's reactivity lies in the electron-deficient N-S bond, which readily reacts with nucleophiles. researchgate.netepa.gov

Future research will likely delve into:

Reactions with Novel Nucleophiles: Investigating the interaction of this compound with a broader range of nucleophiles beyond thiols could uncover new reaction pathways and potential applications.

Photochemical and Electrochemical Reactions: Exploring the behavior of this compound under light or electrical current could lead to novel synthetic transformations and degradation pathways. mdpi.com The photodegradation of other isothiazolones, like Octylisothiazolinone (OIT), is known to be initiated by the cleavage of the ring structure. nih.gov

Metal-Catalyzed Reactions: While some copper-catalyzed reactions have been used for the synthesis of related benzisothiazolinones, further exploration of metal catalysis could unlock new reactivity patterns for this compound. nih.gov

Ring-Opening and Ring-Expansion Reactions: Studying the conditions that lead to the opening or expansion of the 1,2-thiazole ring can provide valuable insights into its stability and potential for derivatization. mdpi.com

Mechanistic Studies: Detailed mechanistic investigations using advanced spectroscopic and computational techniques will be essential to elucidate the precise steps involved in known and newly discovered reactions.